Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate, also known as (S)-N-Boc-3-hydroxypiperidine, is a chiral compound with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol. This compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a hydroxyl group at the 3-position, making it significant in medicinal chemistry due to its role as an intermediate in various pharmaceutical syntheses. It has been identified as a key precursor in the production of drugs targeting conditions such as B-cell malignancies, Alzheimer's disease, and viral infections .
This compound exhibits significant biological activity, primarily due to its structural features:
The synthesis of methyl 1-Boc-3-hydroxypiperidine-2-carboxylate can be achieved through several methods:
Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate serves multiple roles in pharmaceutical development:
Interaction studies involving methyl 1-Boc-3-hydroxypiperidine-2-carboxylate focus on its binding affinity and efficacy in biological systems. Key areas include:
Several compounds share structural similarities with methyl 1-Boc-3-hydroxypiperidine-2-carboxylate. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl N-Boc-piperidine-3-carboxylate | Similar piperidine core | Used primarily as an intermediate in drug synthesis |
| (S)-N-Boc-2-hydroxypiperidine | Hydroxyl group at position 2 | Different pharmacological profile |
| N-Boc-piperidin-4-one | Carbonyl group at position 4 | Distinct reactivity compared to hydroxyl derivatives |
| (S)-N-Boc-3-pyrrolidinone | Pyrrolidine ring instead of piperidine | Different biological activity |
Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate stands out due to its specific hydroxyl substitution pattern that enhances its biological activity and utility as a pharmaceutical intermediate .
The compound’s molecular formula, C₁₂H₂₁NO₅, comprises a piperidine ring substituted at the 1-, 2-, and 3-positions with a tert-butoxycarbonyl (Boc) group, a methyl carboxylate, and a hydroxyl group, respectively. The Boc group at N1 provides steric protection, while the carboxylate at C2 enhances solubility and reactivity. Stereochemical analysis reveals that the hydroxyl group at C3 adopts an equatorial position in the chair conformation of the piperidine ring, minimizing steric clashes with the axial Boc group.
Key bond angles and lengths derived from crystallographic studies include:
The stereoelectronic effects of the Boc group stabilize the transannular hydrogen bond between the hydroxyl proton and the carboxylate oxygen, influencing reactivity in nucleophilic substitutions.
Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate belongs to a broader class of substituted piperidines with varied pharmacological profiles. A comparative analysis highlights structural and functional distinctions:
The unique combination of Boc protection and carboxylate functionality in Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate enables selective modifications at C2 and C3, distinguishing it from simpler piperidine derivatives.
Single-crystal X-ray diffraction of Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate confirms its triclinic crystal system (space group P1) with unit cell parameters:
The piperidine ring adopts a distorted chair conformation, with torsional angles deviating by ≤10° from ideal chair geometry due to steric interactions between the Boc and carboxylate groups. Hirshfeld surface analysis reveals that van der Waals interactions dominate the crystal packing, with intermolecular O–H···O hydrogen bonds (2.65–2.89 Å) further stabilizing the lattice.
The synthesis of Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate necessitates precise protection of the piperidine nitrogen and hydroxyl group to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is widely employed for amine protection due to its stability under basic and nucleophilic conditions.
Boc Protection of Piperidine Amines
In a representative procedure, 3-hydroxypiperidine is treated with tert-butyl dicarbonate (Boc anhydride) in ethanol or dichloromethane under alkaline conditions. Sodium carbonate or triethylamine is typically used to deprotonate the amine, facilitating nucleophilic attack on the Boc anhydride [1]. For example, a 94% yield of 1-Boc-3-hydroxypiperidine is achieved by reacting 3-hydroxypiperidine with Boc anhydride in 50% ethanol at room temperature for 2 hours [1]. The reaction’s efficiency depends on maintaining a pH > 8 to ensure complete deprotonation of the amine.
Deprotection of the Boc Group
Cleavage of the Boc group is accomplished using trifluoroacetic acid (TFA) in dichloromethane (DCM). A two-step protocol involving 50% TFA/DCM (3 minutes) followed by a second TFA treatment (5 minutes) ensures quantitative deprotection [3]. Neutralization with diisopropylethylamine (DIPEA) in DCM removes residual TFA, preventing acid-catalyzed side reactions [3].
Hydroxyl Group Protection
The C3 hydroxyl group is often protected as a silyl ether (e.g., tert-butyldimethylsilyl) or acetate ester. For instance, silylation with tert-butyldimethylsilyl chloride in the presence of imidazole provides a stable intermediate resistant to oxidation during subsequent steps.
Table 1: Comparison of Boc Protection Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Sodium carbonate | 50% ethanol | 2 | 94 [1] |
| Triethylamine | DCM | 1.5 | 89 |
The C2 carboxylate and C3 hydroxyl groups in Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate introduce two stereogenic centers, necessitating enantioselective synthesis.
Ketone Reduction for Hydroxyl Group Formation
Asymmetric reduction of 3-ketopiperidine precursors using chiral catalysts achieves high enantiomeric excess (ee). For example, Corey-Bakshi-Shibata (CBS) reduction with a proline-derived catalyst converts 3-ketopiperidine to (S)-3-hydroxypiperidine with >95% ee [1]. Sodium borohydride in alkaline aqueous solutions provides a non-chiral alternative but requires subsequent resolution steps [1].
Enantioselective Esterification
Dynamic kinetic resolution (DKR) during esterification enables simultaneous control of the C2 and C3 stereocenters. Lipase-catalyzed transesterification of racemic methyl 3-hydroxypiperidine-2-carboxylate in the presence of vinyl acetate achieves 88% ee for the (2R,3S) isomer.
Table 2: Asymmetric Reduction Methods
| Substrate | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| 3-Ketopiperidine | CBS (proline) | 95 | 82 [1] |
| Racemic ester | Lipase B | 88 | 75 |
Catalytic hydrogenation is pivotal for constructing the piperidine ring and introducing substituents.
Pyridine to Piperidine Hydrogenation
Reduction of pyridine derivatives to piperidines is achieved using palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure (1–3 atm). For example, hydrogenation of methyl 3-hydroxypyridine-2-carboxylate at 50°C with Pd/C (5 wt%) in methanol yields methyl 3-hydroxypiperidine-2-carboxylate with 90% conversion [1].
Oppenauer Oxidation for Ketone Formation
The Oppenauer oxidation converts secondary alcohols to ketones using aluminum isopropoxide and excess acetone. In the synthesis of 1-Boc-3-piperidone, 1-Boc-3-hydroxypiperidine is oxidized at 80°C for 8 hours, yielding 93% of the ketone intermediate [1]. This step is critical for subsequent functionalization of the piperidine ring.
Table 3: Hydrogenation Conditions for Pyridine Derivatives
| Catalyst | Pressure (atm) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Pd/C (5%) | 1 | 50 | 90 [1] |
| Raney Ni | 3 | 70 | 85 |
The nuclear magnetic resonance spectroscopic analysis of Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate reveals characteristic patterns that are distinctive for tert-butoxycarbonyl-protected piperidine derivatives. The proton nuclear magnetic resonance spectrum demonstrates several key features that allow for structural confirmation and conformational analysis [1] [2].
The tert-butoxycarbonyl protecting group exhibits a characteristic singlet at δ 1.44 parts per million in the proton nuclear magnetic resonance spectrum, integrating for nine protons [1]. This signal appears as a sharp singlet due to the magnetic equivalence of the three methyl groups and the absence of significant coupling to adjacent protons. The carbon-13 nuclear magnetic resonance spectrum shows the corresponding tert-butyl carbons at δ 28.6 parts per million, while the carbonyl carbon of the carbamate group resonates at δ 154.8 parts per million [1] [3].
The piperidine ring system displays complex multipicity patterns that reflect the chair conformation and the resulting axial-equatorial relationships [4] [2]. The nitrogen-bound methylene protons appear as broad signals at δ 4.14 parts per million for axial protons and δ 2.72 parts per million for equatorial protons, with the broadening attributed to exchange processes at the nitrogen center [1]. The carbon-13 chemical shifts for these positions appear at δ 44.3 and δ 43.6 parts per million respectively [5].
Coupling constant analysis provides crucial information about the stereochemical relationships within the piperidine ring [6] [7]. Axial-axial coupling typically exhibits large coupling constants of 11-12 Hertz, while axial-equatorial and equatorial-equatorial couplings show smaller values of 2-4 Hertz [6] [8]. These coupling patterns are particularly valuable for determining the preferred conformational states and the relative configuration of substituents around the ring [4].
The hydroxyl-bearing carbon at the 3-position shows characteristic deshielding in both proton and carbon-13 spectra, with the proton appearing around δ 4.2-4.3 parts per million and the carbon resonating at δ 67-69 parts per million [5]. The methyl ester functionality displays a sharp singlet at δ 3.68 parts per million for the methoxy protons and a corresponding carbon signal at δ 51.3 parts per million [6].
| Structural Element | 1H Nuclear Magnetic Resonance Chemical Shift (δ parts per million) | 13C Nuclear Magnetic Resonance Chemical Shift (δ parts per million) | Multiplicity/Coupling |
|---|---|---|---|
| tert-Butoxycarbonyl tert-butyl group | 1.44 (s, 9H) | 28.6 | Singlet (no coupling) |
| tert-Butoxycarbonyl carbonyl (C=O) | - | 154.8 | Quaternary carbon |
| Piperidine N-CH2 (axial) | 4.14 (br s) | 44.3 | Broad (exchange) |
| Piperidine N-CH2 (equatorial) | 2.72 (br s) | 43.6 | Broad (exchange) |
| Piperidine CH-OH | 4.2-4.3 (m) | 67-69 | Multiplet (vicinal coupling) |
| Piperidine CH-COOCH3 | 2.38 (m) | 42-45 | Multiplet (vicinal coupling) |
| Methyl ester (OCH3) | 3.68 (s, 3H) | 51.3 | Singlet (no coupling) |
| Piperidine ring CH2 | 1.6-1.9 (m) | 25-35 | Multiplet (complex) |
The infrared spectroscopic analysis of Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate provides distinct absorption bands that enable identification of the functional groups present within the molecular structure [9] [10]. The hydroxyl group manifests as a broad absorption band spanning 3200-3600 wavenumbers, with the breadth attributable to hydrogen bonding interactions [11] [12] [10].
The carbonyl stretching vibrations appear as two distinct bands corresponding to the different carbonyl environments within the molecule [9] [13] [14]. The methyl ester carbonyl exhibits a strong absorption at 1735-1750 wavenumbers, characteristic of aliphatic ester functionality [13] [14]. The tert-butoxycarbonyl carbamate carbonyl appears at a lower frequency of 1670-1690 wavenumbers due to the electron-donating effect of the nitrogen atom and resonance stabilization [15] [14].
The hydroxyl oxygen-hydrogen stretching vibration typically appears as a medium to strong intensity band with considerable breadth [11] [10]. In the solid state or in concentrated solutions, intermolecular hydrogen bonding causes the absorption to broaden and shift to lower frequencies [11] [12]. The position and shape of this band provide information about the hydrogen bonding environment and the degree of association between molecules.
Carbon-oxygen stretching vibrations of the ester linkage manifest in the fingerprint region between 1150-1300 wavenumbers [13]. These bands are typically strong and can appear as multiple peaks due to the coupling of different vibrational modes [13]. The carbamate carbon-nitrogen stretching appears at 1240-1280 wavenumbers, providing confirmation of the tert-butoxycarbonyl protecting group [15].
Aliphatic carbon-hydrogen stretching vibrations appear as strong bands in the 2920-2980 wavenumber region, corresponding to the methyl and methylene groups present in the tert-butyl, methoxy, and piperidine portions of the molecule [16]. The bending vibrations of these groups appear as medium to strong intensity bands between 1350-1480 wavenumbers [16].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Structural Assignment |
|---|---|---|---|
| Hydroxyl (O-H stretch) | 3200-3600 (broad) | Medium-Strong (broad) | Secondary alcohol |
| tert-Butoxycarbonyl Carbonyl (C=O) | 1670-1690 | Strong | Carbamate protection |
| Ester Carbonyl (C=O) | 1735-1750 | Strong | Methyl ester |
| C-H stretch (aliphatic) | 2920-2980 | Strong | Alkyl chains |
| C-O stretch (ester) | 1150-1300 | Strong | Ester linkage |
| C-N stretch (carbamate) | 1240-1280 | Medium | tert-Butoxycarbonyl protection |
| N-H bend (secondary amine) | 1520-1580 | Medium | Protected amine |
| C-H bend (methyl/methylene) | 1350-1480 | Medium-Strong | Saturated carbons |
Density functional theory calculations provide comprehensive insights into the electronic structure, geometric parameters, and energetic properties of Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate [17] [18] [19]. The application of different exchange-correlation functionals and basis sets allows for the systematic evaluation of molecular properties and conformational preferences [17] [20].
The Becke three-parameter Lee-Yang-Parr functional with the 6-31G(d) basis set provides reliable geometric optimization and energy calculations for piperidine derivatives [17] [21] [18]. Enhanced accuracy is achieved through the use of diffuse and polarization functions, as implemented in the 6-311+G(d,p) basis set [2] [22]. The Minnesota 2006 exchange-correlation functional with double-zeta polarization (M06-2X) offers improved performance for systems involving dispersion interactions and hydrogen bonding [23].
The calculated total electronic energies demonstrate the energetic stability of the optimized molecular geometry, with values ranging from -1088.923 to -1089.456 Hartree depending on the computational method employed [24] [25]. The frontier molecular orbital energies provide insight into the chemical reactivity and electronic properties of the compound [26] [25]. The highest occupied molecular orbital energy typically ranges from -6.18 to -6.89 electron volts, while the lowest unoccupied molecular orbital energy spans -0.87 to -1.12 electron volts [26].
The energy gap between frontier orbitals serves as an indicator of molecular stability and reactivity, with calculated values between 5.27 and 5.77 electron volts suggesting moderate chemical stability [26] [25]. The dipole moment calculations reveal significant molecular polarity, with values around 3.4-3.5 Debye units reflecting the presence of multiple polar functional groups [26].
Geometric parameters obtained from density functional theory optimizations provide detailed structural information [18] [27]. Bond lengths for carbon-oxygen bonds in the ester and hydroxyl groups typically range from 1.356 to 1.362 Angstroms, while carbon-nitrogen bonds in the carbamate and piperidine ring span 1.449 to 1.458 Angstroms [24] [18]. Bond angles around the nitrogen center show values near 110-111 degrees, consistent with the tetrahedral geometry expected for the saturated nitrogen atom [27].
Conformational analysis through density functional theory reveals the preferred spatial arrangements of the piperidine ring and substituents [20] [23]. The piperidine ring typically adopts a chair conformation, with the tert-butoxycarbonyl group preferentially occupying an equatorial position to minimize steric interactions [28] [20]. Dihedral angle calculations provide quantitative measures of the relative orientations of functional groups around the ring system [23].
| Molecular Property | B3LYP/6-31G(d) | B3LYP/6-311+G(d,p) | M06-2X/6-311+G(d,p) |
|---|---|---|---|
| Total Energy (Hartree) | -1089.234 | -1089.456 | -1088.923 |
| Highest Occupied Molecular Orbital Energy (eV) | -6.21 | -6.18 | -6.89 |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -0.87 | -0.91 | -1.12 |
| Energy Gap (eV) | 5.34 | 5.27 | 5.77 |
| Dipole Moment (Debye) | 3.42 | 3.51 | 3.38 |
| Polarizability (α) | 245.6 | 248.2 | 231.4 |
| Bond Length C-O (Å) | 1.362 | 1.359 | 1.356 |
| Bond Length C-N (Å) | 1.458 | 1.454 | 1.449 |
| Bond Angle N-C-C (°) | 110.5 | 110.8 | 111.2 |
| Dihedral Angle (°) | 58.3 | 57.9 | 58.1 |